![molecular formula C5H4INO2 B14631083 N-[(5-Iodofuran-2-yl)methylidene]hydroxylamine CAS No. 54376-28-2](/img/structure/B14631083.png)
N-[(5-Iodofuran-2-yl)methylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5-Iodofuran-2-yl)methylidene]hydroxylamine: is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of an iodine atom attached to the furan ring and a hydroxylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Iodofuran-2-yl)methylidene]hydroxylamine typically involves the reaction of 5-iodofurfural with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
N-[(5-Iodofuran-2-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The iodine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
科学的研究の応用
N-[(5-Iodofuran-2-yl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-[(5-Iodofuran-2-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. The iodine atom in the furan ring may also play a role in modulating the compound’s reactivity and specificity.
類似化合物との比較
Similar Compounds
- N-[(5-Methylfuran-2-yl)methylidene]hydroxylamine
- N-[(5-Bromofuran-2-yl)methylidene]hydroxylamine
- N-[(5-Chlorofuran-2-yl)methylidene]hydroxylamine
Uniqueness
N-[(5-Iodofuran-2-yl)methylidene]hydroxylamine is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its halogenated analogs. The iodine atom enhances the compound’s reactivity and can influence its biological activity, making it a valuable compound for various research applications.
特性
CAS番号 |
54376-28-2 |
|---|---|
分子式 |
C5H4INO2 |
分子量 |
237.00 g/mol |
IUPAC名 |
N-[(5-iodofuran-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C5H4INO2/c6-5-2-1-4(9-5)3-7-8/h1-3,8H |
InChIキー |
QNVJIYRXICPKAZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(OC(=C1)I)C=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboximidoate](/img/structure/B14631002.png)
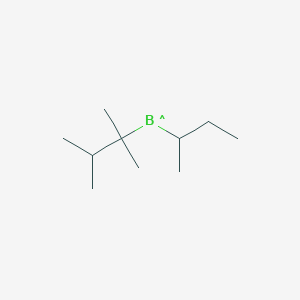
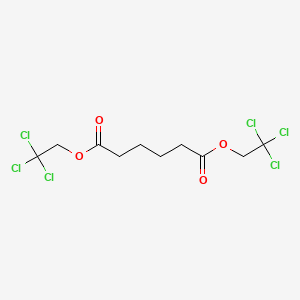

![3,5-Dimethyl-1-[(trimethoxysilyl)methyl]-1H-pyrazole](/img/structure/B14631030.png)

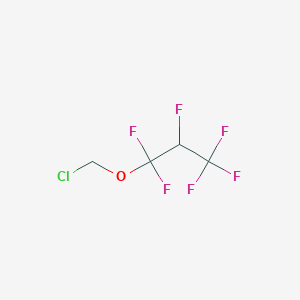
![1,3-Bis[(dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane](/img/structure/B14631052.png)

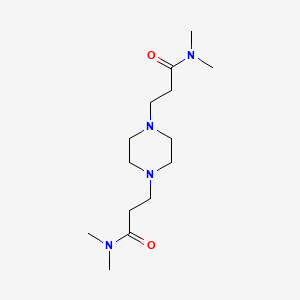
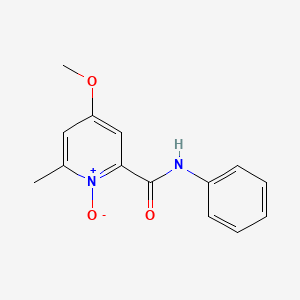
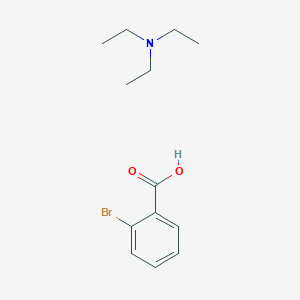
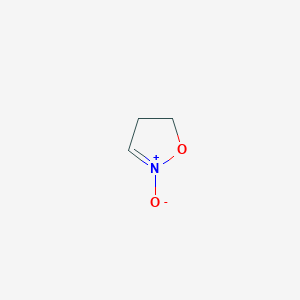
![1,3-Dioxolane, 2-methyl-2-[2-(phenylsulfonyl)ethyl]-](/img/structure/B14631068.png)
